Product packaging for Tris(2-chloroethyl) phosphite(Cat. No.:CAS No. 140-08-9)

Tris(2-chloroethyl) phosphite

Cat. No.: B042208
CAS No.: 140-08-9
M. Wt: 269.5 g/mol
InChI Key: LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl) phosphite (CAS 140-08-9) is a high-purity organophosphite compound serving as a versatile reagent and intermediate in advanced chemical research and material science. This colorless liquid is valued for its stability and utility across diverse synthetic applications. Applications & Research Value Organic Synthesis: A key building block for synthesizing novel phosphorus-containing macrocycles, heterocycles like 1,2-azaphospholes and 1,3,2-diazaphosphinanes, and various phosphonate derivatives. Polymer Science: Functions as an effective cross-linking agent and stabilizer in polymers, impeding the formation of undesired byproducts during polymerization. Material Chemistry: Utilized in nanoparticle synthesis and as a precursor for flame-retardant compositions, grease additives, and vinyl stabilizers. Mechanism of Action The reactivity of this compound is attributed to its phosphite center, which can act as a nucleophile in substitution reactions. It also serves as a reducing agent in specific chemical transformations and participates in reactions as a phosphorus donor to construct complex molecular architectures. Handling & Safety This compound is moisture-sensitive and hydrolyzes in water. It requires storage at -20°C and protection from air to maintain stability. Researchers should consult the Safety Data Sheet (SDS) for detailed handling protocols, as it is toxic upon ingestion or dermal contact. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl3O3P B042208 Tris(2-chloroethyl) phosphite CAS No. 140-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-chloroethyl) phosphite
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InChI

InChI=1S/C6H12Cl3O3P/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2
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InChI Key

LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O3P
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
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DSSTOX Substance ID

DTXSID0026258
Record name Tris(2-chloroethyl) phosphite
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Molecular Weight

269.5 g/mol
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Physical Description

Tris(2-chloroethyl)phosphite is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB]
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Record name Ethanol, 2-chloro-, 1,1',1''-phosphite
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Boiling Point

257 to 275 °F at 7 mmHg (NTP, 1992), 120 °C at 3 mm Hg, BP: 112-5 °C at 2 mm Hg
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Flash Point

280 °F (NTP, 1992), 280 °F Open Cup
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Solubility

Decomposes (NTP, 1992), Miscible with most common organic solvents, Slightly soluble in water; decomposes when dissolved.
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Density

1.353 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3443 g/cu cm at 26 °C
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Vapor Density

9.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.32 (Air= 1)
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Vapor Pressure

greater than 1 mmHg at 68 °F (NTP, 1992), 0.0003 [mmHg]
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Color/Form

Colorless liquid

CAS No.

140-08-9
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Synthetic Strategies and Reaction Mechanisms for Tris 2 Chloroethyl Phosphite

Established Synthetic Routes for Tris(2-chloroethyl) Phosphite (B83602)

The industrial production of Tris(2-chloroethyl) phosphite has traditionally relied on the reactivity of phosphorus halides, which serve as a key building block for organophosphorus chemistry.

Methodologies Involving Phosphorus Halides

The most prevalent method for synthesizing this compound involves the reaction of a phosphorus halide, specifically phosphorus trichloride (B1173362) (PCl₃), with an epoxide, ethylene (B1197577) oxide. uva.nlmdpi.com This reaction is highly exothermic and requires careful temperature control.

One conventional industrial approach utilizes a batch reactor process. In this setup, gaseous ethylene oxide is bubbled through liquid phosphorus trichloride. The reaction temperature is maintained between 45–50°C. This method is characterized by long reaction times, often around 110 hours for a large-scale batch, and typically yields a product with about 90% purity, with the remainder consisting of byproducts and unreacted precursors.

An alternative patented method aims to improve safety and control by modifying the addition of reactants. acs.orggoogle.com This process involves the simultaneous addition of both phosphorus trichloride and ethylene oxide to a "heel" of pre-formed this compound. acs.orggoogle.com This approach allows the reaction to be conducted at a lower temperature, between 0°C and 10°C, enhancing the safety profile for large-scale production. acs.orggoogle.com

Another synthetic route involves the direct reaction of phosphorus trichloride with 2-chloroethanol. researchgate.netacs.org This reaction is a classic example of phosphite ester synthesis from an alcohol and PCl₃. nih.govnih.gov Generally, when reacting PCl₃ with alcohols, a base is often added to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion. nih.govnih.gov

Parameter Conventional Batch Reactor Simultaneous Addition Process
Reactants Phosphorus trichloride, Ethylene oxidePhosphorus trichloride, Ethylene oxide, this compound (heel)
Temperature 45–50°C 0–10°C google.com
Product Purity ~90% High purity and yield google.com
Reaction Time ~110 hours per batch Can be run continuously google.com

Green Chemistry Approaches to Phosphite Synthesis

The development of more sustainable chemical syntheses is a growing area of focus. While specific green chemistry routes for this compound are not widely commercialized, several strategies applicable to organophosphite synthesis are being explored. These frameworks aim to apply green chemistry principles to create more sustainable chemical entities. acs.orgresearchgate.netnih.gov

One significant advancement is the use of microchannel reactors for the synthesis of this compound from PCl₃ and ethylene oxide. This process intensification approach dramatically reduces reaction times from hours to minutes and increases product purity to over 98%. The enhanced heat and mass transfer in microreactors provides better temperature control, a key challenge in the highly exothermic conventional process.

Other potential green routes, demonstrated for different phosphites, include:

Transesterification: This method involves reacting a readily available phosphite, such as triphenyl phosphite, with an alcohol (in this case, 2-chloroethanol). wikipedia.org The reaction can be catalyzed and driven to completion by removing the phenol (B47542) byproduct. wikipedia.org

Electrochemical Synthesis: Emerging research has demonstrated the feasibility of electrosynthesizing phosphite esters from more benign phosphorus sources like hypophosphorous acid and an alcohol, avoiding the use of PCl₃ altogether. mdpi.com This approach represents a potential long-term sustainable alternative. mdpi.com

Mechanistic Investigations of Phosphite Formation

The mechanism of phosphite formation depends on the specific reactants. In the reaction between phosphorus trichloride and an alcohol like 2-chloroethanol, the process begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PCl₃. nih.gov This is followed by the elimination of HCl. The reaction proceeds stepwise, replacing the three chlorine atoms with alkoxy groups. In the absence of a base to scavenge the generated HCl, side reactions can occur. nih.gov

The reaction involving phosphorus trichloride and ethylene oxide follows a different pathway due to the nature of the epoxide ring. The reaction is thought to be initiated by the nucleophilic attack of the phosphorus atom on one of the carbon atoms of the strained epoxide ring. This results in ring-opening and the formation of a chloroalkoxy group attached to the phosphorus. This process repeats three times to yield the final this compound product. The presence of acidic impurities, such as HCl, can catalyze the formation of undesired byproducts. google.com The use of catalysts like 4-N,N-dimethylaminopyridine (DMAP) has been studied for the ring-opening of epoxides with PCl₃, suggesting a mechanism involving the formation of a more reactive complex. researchgate.net

Derivatization Reactions of this compound

This compound is a versatile intermediate that undergoes several important transformations, including rearrangements and other reactions at the phosphorus center or the chloroethyl side chains.

Formation of Phosphonate (B1237965) Esters through Rearrangements

A key reaction of this compound is the intramolecular Michaelis-Arbuzov rearrangement. wikipedia.orggoogle.com Upon heating to temperatures in the range of 150–180°C, it rearranges to form its isomeric phosphonate, bis(2-chloroethyl) 2-chloroethylphosphonate. mdpi.comnih.govgoogle.com

The mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of one of its own 2-chloroethyl groups. wikipedia.org This forms a cyclic phosphonium (B103445) salt intermediate. A chloride ion then attacks the other carbon of that same ethyl group, leading to the formation of a P-C bond and the final pentavalent phosphorus product. wikipedia.org This rearrangement is a crucial step in the synthesis of the plant growth regulator, Ethephon. mdpi.comnih.gov The reaction can be conducted in high-boiling point aliphatic solvents. google.com

Reaction Reactant Product Conditions
Michaelis-Arbuzov RearrangementThis compoundbis(2-chloroethyl) 2-chloroethylphosphonateHeat (150-180°C) google.com

Other Transformation Pathways

This compound can participate in several other types of reactions:

Oxidation: The trivalent phosphorus center can be readily oxidized to a pentavalent state. Common oxidizing agents like hydrogen peroxide or oxygen convert this compound into Tris(2-chloroethyl) phosphate (B84403), a compound also used as a flame retardant. nih.gov

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the phosphite ester linkages are susceptible to hydrolysis. This reaction cleaves the P-O bonds, yielding phosphorous acid and 2-chloroethanol.

Substitution: The chlorine atoms on the 2-chloroethyl groups can be displaced by other nucleophiles, such as amines or alcohols, allowing for the synthesis of a variety of other functionalized phosphite esters.

Transesterification: As mentioned in the synthesis section, it can react with other alcohols, such as diols, to form different phosphite esters, including cyclic phosphites. scies.org

Catalytic Aspects in this compound Chemistry

The synthesis and transformation of this compound involve various catalytic strategies that are crucial for reaction efficiency, yield, and in some cases, its environmental degradation. Catalysts play a pivotal role in the primary industrial production methods and in advanced oxidation processes designed to break down the compound.

The industrial synthesis of this compound is commonly achieved through the reaction of phosphorus trichloride with ethylene oxide. nih.govnih.gov To facilitate this conversion and ensure the reaction proceeds to completion, various catalysts are employed. globallcadataaccess.org Lewis acids are prominent catalysts in this process. For instance, the addition of ethylene oxide to phosphorus trichloride can be catalyzed by substances such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). globallcadataaccess.org Other catalysts reported for this reaction include iron chloride and chloroethanol itself. nih.govgoogle.com

An alternative synthetic route involves the reaction of phosphorus oxychloride with ethylene oxide, which can be catalyzed by sodium metavanadate at elevated temperatures. zjgyrchem.com Another patented method utilizes the hydrochloride of L,L-dimethylaniline as a catalyst. google.com A distinct process variation involves the simultaneous addition of phosphorus trichloride and ethylene oxide to a pre-existing amount (a "heel") of this compound, which helps to control the reaction. google.com

Beyond its synthesis, this compound itself can act as a reagent in catalyzed organic reactions. For example, its reaction with 2-imino-2H-chromene-3-carboxamide to form novel phosphorus heterocycles is efficiently catalyzed by boron trifluoride etherate (BF₃·Et₂O) at high temperatures. researchgate.net

The environmental degradation of this compound can be achieved through advanced oxidation processes, which rely on catalysts to generate highly reactive species. Titanium dioxide (TiO₂) is an effective photocatalyst for the degradation of this compound in aqueous solutions. nsf.gov Under UV irradiation (at 350 nm), TiO₂ facilitates the generation of hydroxyl radicals (•OH), which are the primary agents of degradation. nsf.govmdx.ac.uk This process follows pseudo-first-order kinetics and leads to the sequential oxidation of the alkyl ester chains, eventually mineralizing the compound into phosphate and chloride ions. nsf.gov

Another catalytic system for its degradation involves the use of pyrite (B73398) (FeS₂), an iron sulfide (B99878) mineral, to activate persulfate (S₂O₈²⁻). researchgate.net In this system, pyrite acts as a cost-effective catalyst to produce powerful sulfate (B86663) radicals (SO₄•−) and hydroxyl radicals (•OH), which effectively degrade this compound. researchgate.net The degradation efficiency is enhanced in acidic conditions. researchgate.net

Data Tables

Table 1: Catalysts in the Synthesis of this compound

ReactantsCatalystCatalyst TypeReference
Phosphorus trichloride + Ethylene oxideAluminum Chloride (AlCl₃)Lewis Acid globallcadataaccess.org
Phosphorus trichloride + Ethylene oxideTitanium Tetrachloride (TiCl₄)Lewis Acid globallcadataaccess.org
Phosphorus trichloride + Ethylene oxideIron Chloride (FeCl₃)Lewis Acid nih.gov
Phosphorus trichloride + Ethylene oxideChloroethanolCo-reactant/Catalyst google.com
Phosphorus oxychloride + Ethylene oxideSodium MetavanadateTransition Metal Salt zjgyrchem.com
Not specifiedHydrochloride of L,L-dimethylanilineAmine Salt google.com

Table 2: Catalytic Systems for the Degradation of this compound

Degradation SystemCatalystActive Species GeneratedKey FindingsReference
PhotocatalysisTitanium Dioxide (TiO₂)Hydroxyl Radicals (•OH)Follows pseudo-first-order kinetics; leads to mineralization. nsf.gov
Persulfate ActivationPyrite (FeS₂)Sulfate Radicals (SO₄•−), Hydroxyl Radicals (•OH)Effective degradation; enhanced in acidic conditions. researchgate.net

Advanced Applications and Functionalization of Tris 2 Chloroethyl Phosphite

Role as an Intermediate in the Synthesis of Functional Materials

One of the primary applications of Tris(2-chloroethyl) phosphite (B83602) is its role as a chemical intermediate. Its reactivity allows for its conversion into a variety of valuable organophosphorus compounds, including phosphonates, which are central to the production of specialized materials. The compound is synthesized through the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) oxide. prepchem.com

Tris(2-chloroethyl) phosphite is a key precursor in the synthesis of phosphonate-based flame retardants. The transformation occurs through a well-known reaction in organophosphorus chemistry called the Michaelis-Arbuzov rearrangement. prepchem.comresearchgate.net Upon heating, this compound internally rearranges to form its isomeric phosphonate (B1237965), bis(2-chloroethyl) 2-chloroethylphosphonate. researchgate.net

This rearrangement is significant because phosphonates are a class of organophosphorus compounds known for their effectiveness as flame retardants. mdpi.comfrontiersin.org The presence of both phosphorus and chlorine in the resulting phosphonate molecule contributes to its flame-retardant properties, acting in both the condensed phase (promoting char formation) and the gas phase (scavenging flammable radicals). mdpi.comresearchgate.net

Table 1: Key Chemical Transformations of this compound

Starting Material Reaction Type Product Application of Product Source(s)
This compound Michaelis-Arbuzov Rearrangement bis(2-chloroethyl) 2-chloroethylphosphonate Intermediate for Flame Retardants and Herbicides prepchem.comresearchgate.net
bis(2-chloroethyl) 2-chloroethylphosphonate Hydrolysis 2-chloroethylphosphonic acid (Ethephon) Plant Growth Regulator (Herbicide) researchgate.net
This compound Oxidation Tris(2-chloroethyl) phosphate (B84403) (TCEP) Flame Retardant, Plasticizer wikipedia.org

The utility of this compound as an intermediate extends to the agrochemical sector. solubilityofthings.com The phosphonate product of the Arbusov rearrangement, bis(2-chloroethyl) 2-chloroethylphosphonate, serves as a direct precursor to the widely used plant growth regulator Ethephon. researchgate.net

Ethephon, chemically known as 2-chloroethylphosphonic acid, is produced by the hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate. researchgate.net It is valued in agriculture for its ability to release ethylene gas, which influences various physiological processes in plants, including ripening and flowering. researchgate.net Beyond herbicides, phosphonate esters derived from intermediates like this compound are also important in the development of surfactants. solubilityofthings.com

Precursor to Flame Retardant Phosphonates

Utilization as a Stabilizer in Polymer Science

This compound and related phosphite compounds are employed as stabilizers in the polymer industry. solubilityofthings.comsolubilityofthings.com They function primarily as secondary antioxidants, protecting polymeric materials from degradation during high-temperature processing and over their service life. researchgate.netgoogle.com

Phosphite stabilizers protect polymers through several mechanisms, with the primary role being the decomposition of hydroperoxides (ROOH). researchgate.netacs.orgwikipedia.org Hydroperoxides are unstable byproducts formed during the initial stages of polymer oxidation and can decompose to form highly reactive radicals that accelerate material degradation. researchgate.netwikipedia.org

Phosphites act as hydroperoxide decomposers by reducing them to stable alcohols, in a reaction where the phosphite ester is oxidized to a phosphate ester. wikipedia.orgvinatiorganics.com This process neutralizes the hydroperoxides before they can initiate further degradation, thereby preserving the polymer's mechanical and physical properties. vinatiorganics.com This function as a secondary antioxidant is often synergistic with primary antioxidants, such as hindered phenols. vinatiorganics.com Some phosphites can also act as primary antioxidants by scavenging free radicals. researchgate.netacs.org

This compound and its oxidized form, Tris(2-chloroethyl) phosphate (TCEP), are integrated into various polymer systems as additive, non-reactive components. taylorandfrancis.comatamanchemicals.com This means they are physically blended into the polymer matrix rather than being chemically bound to the polymer chains. atamanchemicals.com

These compounds are utilized in a wide array of polymers, including polyurethanes, polyester (B1180765) resins, polyacrylates, and epoxy resins. taylorandfrancis.commdpi.com In these applications, they serve a dual role as both a plasticizer and a flame retardant. taylorandfrancis.commdpi.com For instance, in epoxy composites, TCEP has been studied as an effective plasticizer and flame retardant, where it is added to the epoxy resin before curing. mdpi.com Its presence enhances fire safety by increasing the char yield upon combustion and reducing the release of volatile thermolysis products. mdpi.com

Table 2: Polymer Systems Utilizing this compound Derivatives

Polymer System Function Method of Integration Source(s)
Polyurethanes (Flexible and Rigid) Flame Retardant, Plasticizer Additive taylorandfrancis.comnih.gov
Polyester Resins Flame Retardant Additive taylorandfrancis.comnih.gov
Polyacrylates Stabilizer, Flame Retardant Additive taylorandfrancis.comspecialchem.com
Epoxy Composites Plasticizer, Flame Retardant Additive mdpi.com
Polyvinyl Chloride (PVC) Secondary Plasticizer, Flame Retardant Additive nih.gov

Mechanisms of Polymer Stabilization Mediated by Phosphites

Exploration of Novel Application Domains for Phosphite Compounds

Research continues to uncover new and advanced applications for phosphite compounds and their derivatives, moving beyond their traditional roles. A notable area of exploration is in advanced energy storage systems. For example, Tris(2-chloroethyl) phosphate (TCEP), the direct oxidation product of the phosphite, has been investigated for improving the safety of lithium-ion batteries. acs.orgresearchgate.net In one study, TCEP was encapsulated in core-shell microcapsules and incorporated into battery electrolytes. acs.org These microcapsules are designed to rupture at elevated temperatures, releasing the flame-retardant liquid to prevent thermal runaway, thereby enhancing battery safety without compromising normal performance. acs.orgresearchgate.net

Other specialized applications for this compound include its use as a high-pressure lubricant additive and as an extractant for certain rare metals. google.comfrontiersin.org These emerging uses highlight the continued versatility and potential of this foundational organophosphorus chemical.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation Chemical Formula
This compound - C₆H₁₂Cl₃O₃P
Tris(2-chloroethyl) phosphate TCEP C₆H₁₂Cl₃O₄P
bis(2-chloroethyl) 2-chloroethylphosphonate - C₆H₁₂Cl₃O₃P
2-chloroethylphosphonic acid (Ethephon) - C₂H₆ClO₃P
Phosphorus trichloride - PCl₃

Environmental Chemistry and Transformation Pathways of Phosphite Esters

Environmental Fate Modeling and Predictive Studies for Organophosphorus Phosphites

Environmental fate models are used to predict the distribution and persistence of chemicals. For organophosphorus compounds, these models utilize key physical and chemical properties to estimate their movement and transformation within and between environmental compartments like air, water, and soil. osti.govepa.gov

Characterization of Transformation Products and Metabolites (General Phosphite (B83602) Class)

The degradation of Tris(2-chloroethyl) phosphite and its subsequent products results in a variety of chemical entities. The complexity is such that in silico models predicting the transformation of 712 parent organophosphorus compounds suggested the formation of over 3,500 potential transformation products. nih.govacs.org

The primary transformation product of this compound is its oxidized form, Tris(2-chloroethyl) phosphate (B84403) (TCEP). tandfonline.com Hydrolysis of the parent phosphite yields products such as phosphorous acid, 2-chloroethanol, diethyl phosphonate (B1237965), and ethyl phosphonate. nih.gov

Subsequent biotic degradation of TCEP leads to a cascade of metabolites. The main products are formed through the stepwise hydrolysis of the ester bonds. nih.govacs.orgresearchgate.net

Mechanistic Toxicological Research on Phosphite Compounds

Cellular and Subcellular Mechanisms of Phosphite (B83602) Action

Tris(2-chloroethyl) phosphite (TCEP), an organophosphorus flame retardant, exerts its toxicity through a variety of cellular and subcellular mechanisms. Research has increasingly focused on elucidating these pathways to better understand its potential health risks.

Interaction with Biological Targets and Signaling Pathways

TCEP and its metabolites can interact with numerous biological targets, leading to the disruption of critical signaling pathways. One of the key concerns is its potential as an endocrine disruptor. mdpi.com Studies have shown that TCEP can interfere with hormone receptors and signaling pathways, which may lead to adverse effects on reproductive health and development. mdpi.com For instance, in male zebrafish, long-term exposure to TCEP resulted in decreased body weight and length, delayed testicular development, and inhibited spermatogenesis, which was linked to alterations in steroid hormone biosynthesis. bohrium.com

Furthermore, TCEP has been identified as a neurotoxin. mdpi.comusask.ca Its neurotoxic effects are thought to involve mechanisms such as altered neurotransmitter levels, disruption of neural signaling pathways, and neuroinflammation. mdpi.comresearchgate.net In the nematode Caenorhabditis elegans, exposure to TCEP induced locomotor deficits and dopaminergic degeneration. researchgate.net

At the cellular level, TCEP has been shown to affect fundamental processes. In the protozoan Tetrahymena thermophila, TCEP exposure led to the downregulation of genes involved in vesicular transport, the proteasome, and endocytosis, suggesting an impact on protein processing and cellular trafficking. usask.ca In human liver cells (HepG2), TCEP exposure resulted in an upregulation of genes associated with human cancer pathways, indicating its potential to act as a cancer-inducing agent by affecting gene networks. mdpi.com

The compound has also been shown to impact the farnesoid X receptor (FXR), a key regulator of lipid metabolism. researchgate.net Downregulation of FXR by TCEP has been linked to lipid accumulation in the liver. researchgate.net Additionally, TCEP exposure in zebrafish has been shown to disrupt the hypothalamic–pituitary–thyroid (HPT) and gut–liver axes, leading to hepatic inflammation. acs.org

Modulation of Oxidative Stress Responses

A significant mechanism of TCEP-induced toxicity is the induction of oxidative stress, which occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. mdpi.com This can lead to cellular damage and tissue injury. mdpi.com

Multiple studies have demonstrated that TCEP exposure leads to increased oxidative stress in various models. In human liver (HepG2) cells, TCEP treatment caused a significant increase in intracellular ROS production. mdpi.com Similarly, in the freshwater fish Cirrhinus mrigala, exposure to TCEP resulted in altered activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), indicating an oxidative stress response. bohrium.com

In zebrafish, TCEP exposure led to severe oxidative damage, which was suggested to be a consequence of the disruption of the antioxidant system. acs.org Research on male ICR mice revealed that TCEP-induced testicular toxicity is associated with oxidative stress and the induction of ferroptosis, a form of iron-dependent programmed cell death, in Sertoli cells. mdpi.com This was evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of glutathione (GSH), a major antioxidant. mdpi.com The study also found that TCEP exposure upregulated the expression of heme oxygenase-1 (HO-1), an anti-oxidative protein, as a compensatory response. mdpi.com

In Vitro Toxicological Models for Phosphite Esters

A variety of in vitro models are employed to investigate the toxicological effects of phosphite esters like TCEP. These models are crucial for elucidating cellular and molecular mechanisms of toxicity. mdpi.com

Human cell lines are a primary tool in this research. The human hepatocellular carcinoma cell line, HepG2, is frequently used for assessing hepatotoxicity. mdpi.comacs.org Studies using HepG2 cells have demonstrated TCEP's potential to induce cytotoxicity, DNA damage, apoptosis, and oxidative stress. mdpi.com These cells are also used to analyze transcriptomic alterations, providing insights into the gene pathways affected by TCEP. mdpi.com Primary mouse hepatocytes have also been utilized to study the biotransformation and effects on lipid metabolism of other organophosphate esters. acs.org

For investigating neurotoxicity, cell lines like the rat pheochromocytoma cell line (PC12) have been used. usask.ca These cells can be differentiated into neuron-like cells and are valuable for studying changes in cell morphology and viability upon exposure to neurotoxic compounds. usask.ca

Non-mammalian in vitro models are also informative. For instance, the protozoan Tetrahymena thermophila has been used to assess the impact of TCEP on growth, reproduction, and gene expression at the cellular level. usask.ca This model allows for the observation of phenotypic changes and transcriptomic analysis to identify affected molecular pathways. usask.ca

Bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains, are employed to evaluate the mutagenic potential of phosphite compounds.

The following table summarizes some of the in vitro models used in the toxicological assessment of TCEP:

In Vitro ModelEndpoint MeasuredResearch Finding
Human Hepatocellular Carcinoma (HepG2) cells Cytotoxicity, DNA damage, Apoptosis, Oxidative stress, Gene expressionTCEP induces dose-dependent cytotoxicity, DNA damage, and apoptosis. It also increases reactive oxygen species and alters the expression of genes related to cancer pathways. mdpi.com
Rat Pheochromocytoma (PC12) cells Cell morphology, ViabilityTCEP exposure can lead to changes in cell morphology and reduced viability, indicating neurotoxic potential. usask.ca
Tetrahymena thermophila (Protozoan) Population growth, Cell viability, Gene expressionTCEP exposure can decrease population growth and cell viability and alter the expression of genes involved in essential cellular processes like vesicular transport. usask.ca
Salmonella typhimurium (Bacteria) MutagenicitySome phosphite compounds have been shown to induce mutations in bacterial strains, indicating mutagenic potential.

These in vitro systems provide valuable data for understanding the direct cellular effects of phosphite esters and for screening their toxic potential.

Theoretical Toxicological Assessments (e.g., Structure-Activity Relationships for Phosphites)

Theoretical toxicological assessments, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to predict the toxicological properties of chemicals based on their molecular structure. nih.govresearchgate.net These models are valuable for prioritizing chemicals for further testing and for understanding the structural features that contribute to toxicity.

For organophosphorus compounds, including phosphites, QSAR studies have been conducted to correlate chemical structure with toxic endpoints like insecticidal activity and mammalian toxicity. nih.govajbasweb.com These studies often use descriptors related to the compound's electronic properties, hydrophobicity, and steric factors to build predictive models. ajbasweb.com For example, a study on a series of N-(2-oxido-1,3,2-benzodioxaphosphol-2-yl) amino acid esters found strong positive correlations between their toxicity to insect larvae and their anticholinesterase activity and hydrophobicity. ajbasweb.com

In the context of phosphite esters, QSAR can help in predicting their potential for various toxic effects. For instance, in silico models like Derek Nexus are used to predict the skin sensitization potential of chemicals based on structural alerts. researchgate.net The toxicity of phosphite esters can vary depending on the nature of the ester groups (alkyl vs. aryl). Generally, alkyl phosphites are considered to have lower toxicity compared to their aryl counterparts.

While specific QSAR models solely for this compound are not extensively detailed in the provided search results, the principles of SAR are applied in a broader sense. For example, the neurotoxicity of organophosphorus compounds is often linked to their ability to inhibit acetylcholinesterase, and this activity is highly dependent on the structure of the molecule. nih.gov The development of less toxic alternatives often relies on modifying the chemical structure to reduce adverse biological interactions while maintaining desired properties like flame retardancy. researchgate.net

Analytical Methodologies for the Detection and Quantification of Tris 2 Chloroethyl Phosphite

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of Tris(2-chloroethyl) phosphite (B83602) in diverse samples. Both gas and liquid chromatography are utilized, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography-Based Methods

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like Tris(2-chloroethyl) phosphite. When coupled with mass spectrometry (GC-MS), it provides a highly sensitive and selective method for both quantification and identification. nih.govasn.snchrom-china.com

For instance, a GC-MS method has been established for determining this compound in leather, a complex matrix. nih.govchrom-china.com This method demonstrated a linear range from 0.10 to 100.0 μg/L with a limit of quantification of 44.46 ng/kg. nih.gov The recoveries in spiked samples were excellent, ranging from 91.45% to 99.98%, with relative standard deviations between 4.33% and 5.97%. nih.govresearchgate.net

The choice of detector is critical in GC analysis. While the flame photometric detector (FPD) is sensitive to phosphorus-containing compounds, the nitrogen-phosphorus detector (NPD) offers enhanced response for both nitrogen and phosphorus-containing analytes. epa.gov For difficult matrices, such as groundwater, specialized injection techniques have been developed. A capillary GC equipped with an FPD and a large-volume sample injection system can effectively analyze this compound by diverting the solvent and concentrating the analyte on a cold-trap column. oup.com

The table below summarizes typical parameters for GC-based analysis of this compound.

ParameterDetails
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Matrix Leather, Plastics, Groundwater nih.govasn.snoup.com
Detector Mass Spectrometer (MS), Flame Photometric Detector (FPD) nih.govoup.com
Limit of Quantification 44.46 ng/kg (in leather) nih.gov
Recovery 91.45% - 99.98% (in leather) nih.govresearchgate.net

Liquid Chromatography-Based Methods

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a promising technique for analyzing organophosphate flame retardants, including this compound. csic.es This approach is often preferred for its selectivity and applicability to a wide range of compounds without the need for derivatization. csic.es

Reverse-phase HPLC methods are commonly employed for the separation of this compound. sielc.comsielc.com A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS-compatible methods, formic acid. sielc.comsielc.com The use of ultra-high-pressure liquid chromatography (UHPLC) can significantly reduce analysis time. rsc.org

A validated analytical procedure using solid-phase extraction (SPE) followed by LC-MS/MS has been developed to monitor biomarkers of exposure to various phosphorus flame retardants, including this compound, in wastewater. nih.gov This method achieved absolute extraction recoveries between 46% and 100% and method detection limits ranging from 1.6 to 19 ng/L. nih.gov

The following table outlines key aspects of LC-based methods for this compound analysis.

ParameterDetails
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Wastewater, Plastics asn.snnih.gov
Separation Mode Reverse-Phase sielc.comsielc.com
Mobile Phase Acetonitrile, Water, Formic Acid (for MS) sielc.comsielc.com
Detection Limit 1.6 - 19 ng/L (in wastewater) nih.gov

Spectroscopic Identification and Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound's identity, as well as for trace-level detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov

Predicted ¹H NMR spectra are available in public databases and serve as a reference for experimental data. For instance, a predicted ¹H NMR spectrum in D₂O at 600 MHz is documented in the Human Metabolome Database. Experimental ¹H NMR spectral data have also been reported in various solvents, including CDCl₃. chemicalbook.com Quantitative NMR (qNMR) can also be applied for purity determination of organophosphorus compounds, offering a method that does not require a standard of known purity. jeol.com

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a cornerstone for the sensitive detection and identification of this compound and its metabolites, especially at trace levels. nih.gov When coupled with chromatographic separation techniques like GC or LC, it provides powerful analytical systems (GC-MS and LC-MS). nih.govnih.gov

Electron ionization (EI) is a common ionization technique used in GC-MS for generating characteristic fragmentation patterns of this compound. These mass spectra are available in databases like the NIST WebBook. nist.gov For LC-MS analysis, electrospray ionization (ESI) is frequently used. High-resolution mass spectrometry, such as time-of-flight (TOF) MS, can provide accurate mass measurements, aiding in the confirmation of elemental composition.

The table below presents a summary of mass spectrometric data for this compound.

ParameterDetails
Technique Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Ionization Electron Ionization (EI), Electrospray Ionization (ESI) nist.gov
Molecular Formula C₆H₁₂Cl₃O₃P nih.gov
Exact Mass 267.9590 g/mol nih.gov

Method Validation and Quality Assurance in Environmental and Synthetic Matrices

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance (QA) procedures are essential. These processes are critical when analyzing this compound in complex environmental and synthetic samples. nih.gov

Method validation encompasses the evaluation of several key parameters, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and stability. nih.gov For example, in the development of a GC-MS method for water-soluble organophosphate flame retardants, validation was performed for the entire method, including sample preparation, and quantification was carried out using matrix-matched calibration curves. nih.gov

Regulatory bodies and standards organizations provide guidelines for method validation. For instance, the determination of this compound in plastics is specified in international standards like IEC 62321-11, which outlines both GC-MS and LC-MS methods. asn.snvde-verlag.de

Quality assurance involves the routine implementation of quality control (QC) measures. This includes the analysis of method blanks to check for laboratory contamination, laboratory control samples (LCS) to monitor method performance, and matrix spikes and duplicates to assess the effect of the sample matrix on accuracy and precision. epa.gov The use of certified reference materials (CRMs) is also a key component of a robust QA program, providing a benchmark for the accuracy of measurements. eraqc.com For organophosphorus pesticide analysis, EPA methods often detail specific QC requirements. epa.gov

The following table highlights essential quality control parameters for the analysis of this compound.

QC ParameterPurpose
Method Blank To assess and control for laboratory contamination. epa.gov
Laboratory Control Sample (LCS) To monitor the performance of the analytical method. epa.gov
Matrix Spike/Matrix Spike Duplicate To evaluate the effect of the sample matrix on accuracy and precision. epa.gov
Certified Reference Material (CRM) To provide an independent measure of analytical accuracy. eraqc.com
Internal Standards/Surrogates To correct for variations in extraction efficiency and instrument response. epa.gov

Regulatory Science and Risk Assessment Paradigms for Phosphite Esters

Global and Regional Regulatory Frameworks Pertinent to Phosphite (B83602) Compounds

The regulatory landscape for Tris(2-chloroethyl) phosphite is largely shaped by actions taken on its oxidation product, Tris(2-chloroethyl) phosphate (B84403) (TCEP), due to the phosphite's potential to transform into the more stable and environmentally persistent phosphate form. tandfonline.com

In the European Union , TCEP is subject to stringent regulations under multiple directives. It is classified as a substance of very high concern (SVHC) under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. wikipedia.orgfao.org This designation is due to its classification as carcinogenic and toxic for reproduction. legislation.gov.uk Consequently, TCEP was added to the REACH Annex XIV (Authorisation List), meaning its use in the EU is severely restricted and requires specific authorisation. fao.orgfao.org Furthermore, the EU's Toy Safety Directive (2009/48/EC) specifically restricts the presence of TCEP in toys intended for children under 36 months or in any toys intended to be placed in the mouth, setting the limit at 5 mg/kg. legislation.gov.uksgs.com

In North America , regulatory actions have also been implemented. The United States Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), designated TCEP as a high-priority chemical for risk evaluation in December 2019. epa.gov The EPA's subsequent risk evaluation identified unreasonable risks to human health, including kidney cancer, as well as neurological and reproductive effects for workers and consumers. epa.gov In response, the EPA has proposed Significant New Use Rules (SNURs) to regulate new uses of TCEP. federalregister.gov At the state level, jurisdictions like New York and Maryland have enacted laws prohibiting or restricting TCEP in certain children's products. sgs.com In California, TCEP is listed under Proposition 65 as a chemical known to the state to cause cancer. coleparmer.com

The following table summarizes key regulatory actions concerning Tris(2-chloroethyl) phosphate (TCEP), the direct oxidation product of this compound.

JurisdictionRegulation/AgencyKey ActionRationale/Classification
European UnionREACH (Regulation (EC) No 1907/2006)Listed as a Substance of Very High Concern (SVHC) and included in Annex XIV (Authorisation List). wikipedia.orgfao.orgfao.orgCarcinogenic Category 2; Toxic for Reproduction Category 1B. legislation.gov.uk
European UnionToy Safety Directive (2009/48/EC)Restricted to ≤ 5 mg/kg in certain toys. legislation.gov.uksgs.comTo protect children from exposure to a CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substance.
United StatesEPA (under TSCA)Designated as a high-priority substance for risk evaluation; unreasonable risk finding issued. epa.govPotential for kidney cancer, neurological effects, reproductive effects, and developmental effects. epa.gov
United StatesCalifornia Proposition 65Listed as a chemical known to cause cancer. coleparmer.comBased on evidence of carcinogenicity.
United States (State Level)Maryland & New York State LawsRestricted/prohibited in certain childcare products. sgs.comTo reduce exposure to young children.

Methodologies for Environmental Risk Characterization of Phosphite Esters

The environmental risk characterization for phosphite esters like this compound involves assessing their potential impact on ecosystems. This process is often informed by data on their environmental fate, persistence, bioaccumulation, and ecotoxicity. Since this compound readily oxidizes to TCEP, the environmental risk assessment largely focuses on the properties of TCEP.

A common methodology is the Risk Quotient (RQ) approach. mdpi.com This method calculates risk by dividing the Measured Environmental Concentration (MEC) or the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). A PNEC value is derived from ecotoxicity data (e.g., LC50 or EC50 values from studies on aquatic organisms) by applying an assessment factor. An RQ value greater than 1 suggests a potential for environmental risk.

Another tool used is the Ecological Structure Activity Relationships (ECOSAR) program, which predicts the aquatic toxicity of chemicals based on their structural similarities to other tested compounds. mdpi.com This is particularly useful for new or untested industrial chemicals.

In Canada, a formal methodology known as the Ecological Risk Classification of Organic Substances (ERC) is employed. The ERC approach uses multiple metrics for both hazard and exposure, including mode of toxic action, bioavailability, persistence, and long-range transport potential, to classify substances based on their potential to cause ecological harm. canada.ca

Studies have shown that TCEP is frequently detected in various environmental compartments, including surface water, soil, and sediments. frontiersin.orgfrontiersin.org It is characterized by relatively high water solubility and is not easily biodegradable, leading to concerns about its persistence. frontiersin.orgfrontiersin.org Research indicates that TCEP poses a significant risk to freshwater organisms, with studies highlighting its reproductive and developmental toxicity to species such as the water flea (Daphnia magna). frontiersin.org

The table below presents key data points used in the environmental risk assessment of TCEP.

ParameterFinding/ValueImplication for Risk Assessment
PersistenceDifficult to biodegrade in the environment. frontiersin.orgHigher potential for long-term exposure in ecosystems.
MobilityHigh water solubility (>7000 mg/L). frontiersin.orgCan be readily transported in aquatic systems. Found in surface and groundwater. nih.gov
Aquatic ToxicityPoses significant developmental and reproduction toxicity risks to freshwater organisms. frontiersin.orgUsed to derive PNEC values for risk quotient calculations. Daphnia magna is identified as a particularly sensitive species. frontiersin.org
BioaccumulationCan accumulate in fish living in water with high concentrations. epa.govIndicates potential for transfer through the food web.

Approaches to Human Health Risk Assessment for Organophosphorus Phosphites

Human health risk assessment for organophosphorus compounds, including this compound and its metabolite TCEP, is a structured process designed to estimate the nature and probability of adverse health effects in humans who may be exposed. This process generally consists of four steps:

Hazard Identification : This step identifies the types of health problems a chemical can cause. For TCEP, extensive toxicological studies on animals have provided clear evidence of its potential hazards. It is classified as a suspected human carcinogen and a presumed human reproductive toxicant. europa.eu Studies in rats and mice have shown that oral exposure to TCEP leads to increased incidences of renal tubule adenomas and carcinomas. europa.eu It has also been shown to cause reproductive toxicity in rodents, affecting both sexes. europa.eu

Dose-Response Assessment : This step determines the relationship between the amount of exposure (dose) and the extent of the toxic effect (response). For non-cancer effects like reproductive toxicity, a threshold dose, such as a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect-Level (LOAEL), is identified. For carcinogenicity, risk is often estimated as a probability of developing cancer over a lifetime of exposure, as it is sometimes assumed there is no threshold below which effects will not occur. The European Commission's Scientific Committee on Health and Environmental Risks (SCHER) noted that health effects, particularly on the kidney, were observed after repeated exposure to TCEP. legislation.gov.uk

Exposure Assessment : This step evaluates the magnitude, frequency, and duration of human exposure to the chemical. Exposure to TCEP can occur through various pathways, including ingestion of contaminated food and water, inhalation of indoor air, and dermal contact with products containing the substance, such as furniture and electronics. europa.eursc.org Biomonitoring, which involves measuring the chemical or its metabolites in human samples like urine or blood, provides a direct measure of internal exposure and is a key tool in the assessment of organophosphorus compounds. nih.govnih.gov

The following table outlines the key components of the human health risk assessment for TCEP.

Risk Assessment StepKey Findings for TCEP
Hazard IdentificationIdentified as a carcinogen (kidney) and reproductive toxicant in animal studies. epa.goveuropa.eu Suspected human carcinogen and presumed human reproductive toxicant. europa.eu
Dose-Response AssessmentKidney toxicity observed after repeated exposure. legislation.gov.uk Dose-related increases in renal tumors found in rats. europa.eu
Exposure AssessmentExposure occurs via ingestion, inhalation, and dermal contact from consumer products, indoor dust, and the environment. europa.eursc.org Biomonitoring in urine and plasma is used to quantify internal dose. nih.gov
Risk CharacterizationUS EPA determined an unreasonable risk of kidney cancer and non-cancer effects to workers and consumers. epa.gov The EU Scientific Committee concluded no exposure from toys can be considered safe for children. europa.eu

Future Directions and Emerging Research Areas for Tris 2 Chloroethyl Phosphite

Development of Sustainable Synthetic Processes

Traditional synthesis of phosphite (B83602) esters often involves reagents like phosphorus trichloride (B1173362) and processes that can generate significant waste. rsc.org The future of Tris(2-chloroethyl) phosphite production hinges on the development of more sustainable and greener synthetic routes that align with the principles of green chemistry. nih.govresearchgate.net

Emerging research focuses on several key areas:

Catalytic Approaches: Moving beyond stoichiometric reagents to catalytic systems can significantly improve efficiency and reduce waste. Research into novel catalysts for phosphite synthesis is a primary goal.

Phase-Transfer Catalysis (PTC): PTC has proven effective for synthesizing various organophosphorus compounds by facilitating reactions between reagents in different phases (e.g., solid-liquid or liquid-liquid). sci-hub.sttandfonline.com This technique can avoid harsh reaction conditions and the use of toxic solvents, making it a promising avenue for the sustainable synthesis of this compound. sci-hub.stgoogle.com

Alternative Solvents and Conditions: The use of ionic liquids as "green solvents" is gaining traction in organophosphorus synthesis. rsc.org These solvents are non-volatile, often recyclable, and can enhance reaction rates. Solvent-free reaction conditions and microwave-assisted synthesis are also being explored to reduce energy consumption and environmental impact. rsc.org

Sustainable StrategyPrinciplePotential Advantage for Phosphite Synthesis
Catalytic MethodsUsing sub-stoichiometric amounts of a catalyst to promote the reaction.Higher atom economy, reduced waste, potential for milder reaction conditions.
Phase-Transfer Catalysis (PTC)Utilizes a catalyst (e.g., quaternary ammonium (B1175870) salt) to transfer a reactant from one phase to another where the reaction occurs. sci-hub.stAvoids anhydrous or toxic solvents, can use aqueous bases, often results in simpler workup and higher purity. sci-hub.stgoogle.com
Ionic LiquidsUsing non-volatile, recyclable salts that are liquid at low temperatures as the reaction medium. rsc.orgReduces emission of volatile organic compounds (VOCs), can be recycled, may enhance reactivity. rsc.org
Microwave-Assisted SynthesisUsing microwave energy to heat the reaction mixture rapidly and uniformly. rsc.orgDrastically reduced reaction times, improved yields, lower energy consumption. rsc.org

Advanced Spectroscopic and Computational Studies of Reactivity

A deep understanding of a molecule's structure and electronic properties is fundamental to predicting its reactivity and designing new applications. For this compound, future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational chemistry.

While standard spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for routine characterization, advanced methods are needed for a deeper understanding. nist.gov The reactivity of this compound is influenced by the electrophilic nature of the chloroethyl groups and the nucleophilic phosphorus center. scbt.com

Future research directions include:

In-situ Spectroscopic Monitoring: Techniques like real-time IR or NMR spectroscopy can be used to monitor reactions involving this compound, providing crucial kinetic and mechanistic data.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful tool for studying chemical reactivity. imist.maimist.maresearchgate.net DFT calculations can predict molecular orbital energies (HOMO/LUMO), map electron density, and model transition states for reactions. imist.mascholarsresearchlibrary.com This allows researchers to theoretically explore the compound's behavior as a nucleophile or electrophile and predict the outcomes of reactions, such as its interaction with other molecules. imist.mascholarsresearchlibrary.com Such studies are crucial for understanding its role in catalysis or as a synthetic intermediate. acs.org

TechniqueFocus AreaAnticipated Insight for this compound
Advanced NMR (e.g., 31P NMR)Structural Elucidation & ReactivityProvides detailed information on the chemical environment of the phosphorus atom, crucial for tracking chemical transformations.
Mass Spectrometry (e.g., LC-ESI-QTOF)Molecular Weight & FragmentationConfirms molecular identity and helps identify intermediates and products in reaction and degradation studies. massbank.eu
Density Functional Theory (DFT)Computational ChemistryModels electronic structure, predicts reaction pathways, explains regioselectivity, and calculates activation energies for potential reactions. imist.maimist.mascholarsresearchlibrary.com

Bio-inspired Degradation and Remediation Technologies for Phosphite Contaminants

As with many industrial chemicals, the environmental fate of this compound and related compounds is a growing concern. Future research must focus on developing effective and environmentally benign methods for their degradation and remediation. Bio-inspired technologies, which mimic natural processes, offer a sustainable alternative to harsh chemical treatments. nih.gov

The field of bioremediation for organophosphorus compounds is well-established, primarily focusing on organophosphate (P(V)) pesticides and nerve agents. nih.govoup.comoup.com A key research direction will be to adapt these technologies for phosphite (P(III)) contaminants.

Key emerging areas include:

Enzymatic Degradation: Enzymes like Organophosphate Hydrolase (OPH) and Phosphotriesterases (PTEs) are known to hydrolyze the P-O bonds in organophosphates with high efficiency. mbl.or.kr A crucial area of future research is to investigate whether these enzymes can directly act on phosphites or if a preliminary oxidation step (P(III) → P(V)) is required. This could be achieved through a dual-system approach, combining a mild chemical oxidant or an oxidative enzyme with a hydrolytic enzyme.

Microbial Remediation: Numerous bacterial species, such as Pseudomonas, Acidovorax, and Sphingobium, have been identified that can degrade organophosphorus compounds, often using them as a source of carbon or phosphorus. mbl.or.krissas.ac.cnnih.gov Research is needed to isolate or engineer microbes capable of metabolizing this compound. Aerobic granular sludge technology, which has been successfully used for dibutyl phosphite, presents a viable strategy for treating water contaminated with phosphite esters. nih.govresearchgate.net

Immobilized Biocatalysts: To create practical remediation systems, enzymes and microbial cells can be immobilized on supports like polymers or nanomaterials. mbl.or.kr These "biocatalytic" materials enhance stability, allow for continuous operation, and simplify the recovery and reuse of the catalyst, making the remediation process more economical and scalable.

Integration of Omics Technologies in Mechanistic Toxicological Research

Understanding the potential toxicological impact of chemicals is crucial for ensuring human and environmental safety. While extensive toxicological data exists for the phosphate (B84403) analogue TCEP, specific data for this compound is scarce. frontiersin.org "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful, systems-biology approach to fill this knowledge gap. mdpi.comfrontiersin.org

These technologies can reveal how a chemical affects biological systems at a molecular level:

Toxicogenomics and Transcriptomics: These fields study how a substance alters gene expression. For a compound like this compound, this could reveal which cellular pathways (e.g., stress response, DNA repair, metabolic pathways) are activated or suppressed upon exposure.

Proteomics: Proteomics identifies and quantifies the full suite of proteins in a cell or tissue. taylorandfrancis.com It can be used to find specific protein targets that are covalently modified by the phosphite or its metabolites, providing direct evidence of molecular interaction and potential mechanisms of toxicity. researchgate.netcdnsciencepub.comnih.gov

Metabolomics: This is the study of metabolites (e.g., amino acids, sugars, lipids) within a biological system. mdpi.comscirp.org Metabolomic profiling can show how this compound disrupts normal cellular metabolism, providing a functional readout of its toxic effects. scielo.org.mxinifap.gob.mxresearchgate.net

Integrating these omics platforms will be a key future direction to build a comprehensive toxicological profile for this compound, enabling more accurate risk assessment and guiding the design of safer alternative compounds. mdpi.com

Omics TechnologyBiological Molecules StudiedApplication in Toxicological Research
TranscriptomicsRNA (Gene transcripts)Identifies up- or down-regulation of genes in response to exposure, revealing affected biological pathways.
ProteomicsProteinsIdentifies protein adducts, changes in protein abundance, and post-translational modifications, revealing direct molecular targets. researchgate.netnih.gov
MetabolomicsMetabolites (small molecules)Measures changes in metabolic profiles to understand functional impacts on cellular processes like energy metabolism and signaling. mdpi.comscirp.org

Exploration of Next-Generation Applications in Materials Science and Green Chemistry

The unique reactivity of the P(III) center in this compound opens doors to applications beyond those of its P(V) phosphate counterpart. Future research is poised to explore its use as a versatile building block and functional molecule in materials science and green chemistry.

Ligands in Homogeneous Catalysis: Trivalent phosphorus compounds, including phosphites, are widely used as ligands for transition metal catalysts. acs.org The electronic and steric properties of the ligand are critical to the catalyst's activity and selectivity. A significant area for future research is the application of this compound as a ligand in catalytic reactions such as hydroformylation, cross-coupling, or polymerization. Its chloroethyl groups could offer unique solubility properties or secondary coordination sites.

Polymer Chemistry and Materials Science: While its phosphate relative is used as a flame-retardant plasticizer, this compound could serve different roles. taylorandfrancis.comeuropa.eu It could be explored as a polymer stabilizer (antioxidant), a monomer for creating novel phosphorus-containing polymers, or a reagent for the surface modification of materials. The synthesis of polymers with phosphonate (B1237965) groups has been achieved using phase-transfer catalysis, suggesting a pathway for incorporating phosphite-derived functionalities into polymers. researchgate.net

Intermediates in Green Synthesis: As an organophosphorus building block, this compound can be a precursor to a wide range of other valuable chemicals. scbt.com Its reactions can lead to the formation of phosphonates and other derivatives. scbt.com In the context of green chemistry, using it in efficient, high-yield reactions like the Michaelis-Arbuzov or Perkow reactions could provide sustainable routes to complex molecules, potentially replacing less environmentally friendly synthetic methods. epa.gov

Application AreaPotential Role of this compoundRationale / Research Focus
Homogeneous CatalysisMonodentate P(III) LigandThe lone pair of electrons on phosphorus can coordinate to transition metals, influencing the efficiency and selectivity of catalytic cycles. acs.org
Polymer ScienceMonomer or Polymer ModifierCan be used to introduce phosphorus into polymer backbones, potentially imparting flame retardancy, thermal stability, or metal-chelating properties. researchgate.net
Green ChemistrySynthetic IntermediateActs as a versatile reagent for creating C-P bonds and other organophosphorus structures through atom-efficient reactions. nih.govacs.org

Q & A

Q. What are the established synthetic pathways for Tris(2-chloroethyl) phosphite, and how do reaction conditions influence yield and purity?

this compound is synthesized via the reaction of phosphorus trichloride (PCl₃) with excess ethylene oxide under controlled anhydrous conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of ethylene oxide are replaced by chlorine atoms. Key parameters include temperature (maintained at 0–5°C to avoid side reactions), stoichiometric ratios (3:1 molar ratio of ethylene oxide to PCl₃), and inert atmosphere (N₂ or Ar) to prevent hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 7 mmHg yields a boiling point of 125–135°C) to isolate the product .

Q. Which analytical methods are validated for quantifying this compound in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Sample preparation varies by matrix:

  • Water : Solid-phase extraction (SPE) with C18 cartridges and elution using dichloromethane.
  • Biological tissues : Soxhlet extraction with acetone-hexane (1:1), followed by cleanup via silica gel chromatography. Detection limits range from 0.1–5 ng/mL depending on the matrix. Method validation requires spiked recovery tests (70–120%) and comparison with certified reference materials .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Density : 1.39 g/mL at 25°C.
  • Solubility : 7.82 g/L in water; miscible with organic solvents (e.g., acetone, chloroform).
  • Vapor pressure : <10 mmHg at 25°C, necessitating closed-system handling to minimize inhalation exposure.
  • Stability : Hydrolyzes slowly in aqueous media (pH-dependent), requiring storage in anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., density, solubility) for this compound?

Discrepancies arise from variations in measurement protocols (e.g., purity of reference standards, calibration methods). To address this:

  • Cross-validate data using peer-reviewed databases (e.g., NIST Chemistry WebBook, EPA CompTox Dashboard).
  • Apply the EPA’s Systematic Review Protocol to assess data quality, prioritizing studies with documented analytical methods (e.g., ASTM standards) and independent verification . Example: Reported densities range from 1.39 g/mL (Sigma-Aldrich) to 1.42 g/mL (ECHA). Differences may stem from impurities or temperature calibration errors.

Q. What statistical frameworks are recommended for integrating conflicting toxicological data in risk assessments?

Use Bayesian meta-analysis to weigh studies based on data quality (e.g., sample size, exposure duration). For example:

  • IARC’s Group 3 classification (not classifiable as carcinogenic to humans) relies on limited animal data (inadequate evidence) and no human studies .
  • EPA’s draft risk evaluation (2023) applies a 10-fold uncertainty factor to derive reference doses, accounting for interspecies variability and database gaps .

Q. How can environmental monitoring studies optimize biomonitoring of this compound in human populations?

Passive sampling devices (e.g., silicone wristbands) paired with LC-MS/MS achieve detection limits of 0.05 ng/g. Key steps:

  • Pre-condition wristbands via Soxhlet extraction to remove contaminants.
  • Normalize data to lipid content in serum or urine for cross-study comparability.
  • Use mixed-effects models to adjust for covariates (e.g., age, diet) in epidemiological analyses .

Q. What methodologies are effective for studying the compound’s stability under environmental conditions?

Conduct accelerated degradation studies :

  • Hydrolysis : Expose to buffered solutions (pH 4–9) at 50°C; quantify degradation products (e.g., 2-chloroethanol) via GC-MS.
  • Photolysis : Use xenon-arc lamps simulating sunlight; monitor half-life using first-order kinetics.
  • Microbial degradation : Employ OECD 301B ready biodegradability tests with activated sludge inoculum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.